molecular formula C19H22N2O2 B405458 N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide CAS No. 301225-84-3

N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide

Cat. No.: B405458
CAS No.: 301225-84-3
M. Wt: 310.4g/mol
InChI Key: YEDNATXISHFEMG-UHFFFAOYSA-N
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Description

N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group substituted with a tert-butyl group at the para position and a methyl group on the benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzamide: Similar structure but lacks the hydrazide moiety.

    4-tert-Butylbenzoic acid: Contains the tert-butylbenzoyl group but differs in functional groups.

    3-Methylbenzohydrazide: Shares the benzohydrazide moiety but lacks the tert-butylbenzoyl group.

Uniqueness

N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide is unique due to the combination of the tert-butylbenzoyl and methylbenzohydrazide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N'-(4-tert-butylbenzoyl)-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-6-5-7-15(12-13)18(23)21-20-17(22)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNATXISHFEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971553
Record name N-(4-tert-Butylbenzoyl)-3-methylbenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-57-2
Record name N-(4-tert-Butylbenzoyl)-3-methylbenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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